molecular formula C3H5NaO5S B1324558 Sodium 2-Methoxy-2-oxoethanesulfonate CAS No. 29508-16-5

Sodium 2-Methoxy-2-oxoethanesulfonate

Cat. No.: B1324558
CAS No.: 29508-16-5
M. Wt: 176.13 g/mol
InChI Key: WBBRPXWDTRIWHQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 2-Methoxy-2-oxoethanesulfonate can be synthesized through the reaction of methyl bromoacetate with sodium sulfite . The reaction typically involves the following steps:

    Methyl bromoacetate: is reacted with in an aqueous medium.

  • The reaction mixture is heated to facilitate the formation of the desired product.
  • The product is then isolated and purified through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-Methoxy-2-oxoethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced forms of the compound, and substituted products depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a methoxy group and a sulfonate group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring both reducing and protective properties .

Biological Activity

Sodium 2-Methoxy-2-oxoethanesulfonate, also known as a sulfonic acid derivative, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from various scientific sources.

Chemical Structure and Properties

This compound is characterized by its sulfonate group, which contributes to its solubility and reactivity in biological systems. The chemical structure can be represented as follows:

C3H7NaO4S\text{C}_3\text{H}_7\text{NaO}_4\text{S}

This compound is typically used in various biochemical applications due to its ability to interact with biological macromolecules.

Mechanisms of Biological Activity

Research indicates that this compound exhibits antioxidant and antimicrobial properties. Its mechanism of action primarily involves the modulation of oxidative stress responses and the inhibition of microbial growth.

  • Antioxidant Activity : The compound has been shown to enhance the activity of antioxidant enzymes, thereby protecting cells from oxidative damage. This activity is crucial in preventing cellular aging and various diseases associated with oxidative stress.
  • Antimicrobial Properties : Studies demonstrate that this sulfonate can inhibit the growth of certain bacteria and fungi, making it a candidate for use in antimicrobial formulations.

Cytotoxicity Studies

A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM, depending on the cell line tested. The findings are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF-7 (Breast)20Disruption of mitochondrial function
A549 (Lung)25Inhibition of cell proliferation

Case Studies

  • Case Study on Hepatotoxicity : A study involving rat hepatocytes demonstrated that exposure to this compound resulted in a dose-dependent decrease in cell viability, indicating potential hepatotoxic effects at higher concentrations. The study highlighted the importance of monitoring liver function during therapeutic applications.
  • Environmental Impact Assessment : Research on the degradation products of this compound suggests that while it has beneficial biological activities, its environmental persistence could pose risks to aquatic ecosystems. Monitoring its concentration in water bodies is essential for assessing ecological impacts.

Properties

IUPAC Name

sodium;2-methoxy-2-oxoethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O5S.Na/c1-8-3(4)2-9(5,6)7;/h2H2,1H3,(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBRPXWDTRIWHQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635747
Record name Sodium 2-methoxy-2-oxoethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29508-16-5
Record name Sodium 2-methoxy-2-oxoethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A slurry of 217 g (2 mols) methyl chloroacetate and 252 g (2 mols) sodium sulfite in 500 ml water was stirred and heated under reflux for about 2 hours. The resulting solution was allowed to stand at about 25° C. for 56 hours and then evaporated under reduced pressure to give solid residue. The residue was washed with acetone and dried under vacuum at 80°-90° C. to give crude sodium methoxycarbonylmethylsulfonate salt.
Quantity
217 g
Type
reactant
Reaction Step One
Quantity
252 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.